![molecular formula C24H20ClN7O3 B2386038 N-(1-(1-(4-chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-2,4-diméthoxybenzamide CAS No. 1007063-26-4](/img/structure/B2386038.png)

N-(1-(1-(4-chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-2,4-diméthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

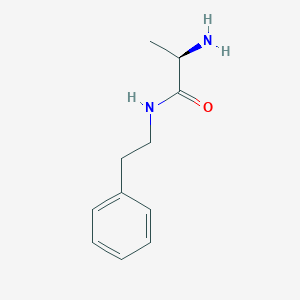

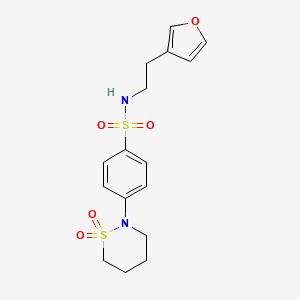

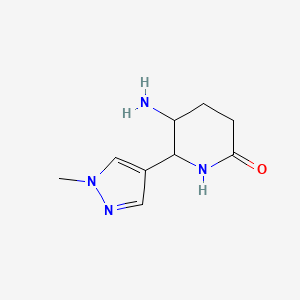

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide is a synthetic compound known for its versatility in chemical reactions and diverse applications in scientific research. The structure of this compound is complex, combining elements of pyrazolo[3,4-d]pyrimidine and pyrazole rings with a chlorophenyl and dimethoxybenzamide moiety, which contribute to its unique chemical properties and potential biological activities.

Applications De Recherche Scientifique

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide has diverse applications across several fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in enzymatic and receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Employed in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

Similar compounds have been found to targetAkt kinases , which play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.

Mode of Action

It is known that similar compounds act as atp-competitive inhibitors of akt . This means they compete with ATP (adenosine triphosphate) for binding to the kinase, thereby inhibiting its activity.

Biochemical Pathways

The compound’s interaction with Akt kinases affects various biochemical pathways. Akt, also known as Protein Kinase B (PKB), is part of the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, growth, and survival . By inhibiting Akt, the compound can disrupt these processes, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of Akt phosphorylation and downstream biomarkers . This leads to the inhibition of tumor growth in a breast cancer xenograft model , indicating its potential as an anticancer agent.

Analyse Biochimique

Biochemical Properties

The compound N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide plays a crucial role in biochemical reactions. It interacts with the enzyme RAC-alpha serine/threonine-protein kinase . The nature of these interactions involves the compound acting as an inhibitor of the Akt kinases .

Cellular Effects

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide has profound effects on various types of cells and cellular processes. It influences cell function by causing a pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers .

Molecular Mechanism

The molecular mechanism of action of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide shows stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide vary with different dosages in animal models. At high doses, it shows inhibition of tumor growth in a breast cancer xenograft model .

Metabolic Pathways

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide is involved in metabolic pathways that interact with enzymes or cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide can be achieved through a multi-step process. One common route involves the initial formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with a chlorophenyl group. Subsequently, the pyrazole moiety is introduced through a cyclization reaction. Finally, the dimethoxybenzamide group is attached via amide coupling reactions, often utilizing reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reagents, and reaction conditions that minimize by-products and facilitate easy purification.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Can be achieved using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can convert carbonyl groups to alcohols.

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide stands out due to its unique combination of functional groups and its versatility in different reactions. Similar compounds may include other pyrazolo[3,4-d]pyrimidine derivatives or pyrazole-containing molecules, each with distinct properties and applications.

If you need more details, just say the word. I can dig deeper into any section.

Propriétés

IUPAC Name |

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN7O3/c1-14-10-21(29-24(33)18-9-8-17(34-2)11-20(18)35-3)32(30-14)23-19-12-28-31(22(19)26-13-27-23)16-6-4-15(25)5-7-16/h4-13H,1-3H3,(H,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJQFLFDUPZVRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2385959.png)

![Methyl (E)-4-[[4-(2,4-difluorophenyl)oxan-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2385969.png)

![2-(2-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2385973.png)

![(2E)-3-(3-phenoxyphenyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile](/img/structure/B2385974.png)

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)